N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline

Description

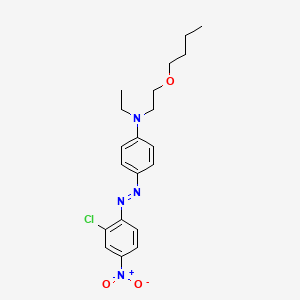

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is an azo dye characterized by a central aromatic system with a 2-chloro-4-nitrophenylazo group and a substituted aniline moiety. The aniline nitrogen is functionalized with an ethyl group and a 2-butoxyethyl chain, contributing to its lipophilic properties. This compound is structurally related to disperse dyes used in textile industries due to its ability to bind synthetic fibers.

Key structural features include:

- Azo linkage (-N=N-): Imparts color and stability.

- 2-Chloro-4-nitrophenyl group: Enhances electron-withdrawing effects, influencing spectral properties.

- N-(2-Butoxyethyl)-N-ethylaniline: The butoxyethyl chain increases hydrophobicity, improving solubility in non-polar matrices.

Properties

CAS No. |

93762-07-3 |

|---|---|

Molecular Formula |

C20H25ClN4O3 |

Molecular Weight |

404.9 g/mol |

IUPAC Name |

N-(2-butoxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |

InChI |

InChI=1S/C20H25ClN4O3/c1-3-5-13-28-14-12-24(4-2)17-8-6-16(7-9-17)22-23-20-11-10-18(25(26)27)15-19(20)21/h6-11,15H,3-5,12-14H2,1-2H3 |

InChI Key |

AYIHOZYLPZMNPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then coupled with an aromatic compound, such as N-(2-Butoxyethyl)-N-ethylaniline, under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Azo compounds undergo various chemical reactions, including:

Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

Oxidation: Oxidative cleavage of azo compounds can yield nitroso and nitro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate, ozone.

Substitution: Halogens, sulfonic acids, alkylating agents.

Major Products Formed

Reduction: Corresponding amines.

Oxidation: Nitroso and nitro derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline, like other azo compounds, finds applications in several fields:

Chemistry: Used as intermediates in organic synthesis and as dyes in analytical chemistry.

Biology: Employed in staining techniques for microscopy and as probes in biochemical assays.

Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.

Industry: Widely used in the textile, leather, and food industries as colorants.

Mechanism of Action

The mechanism of action of azo compounds involves the interaction of the azo group (N=N) with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by substituents on the aniline ring and the arylazo group. Below is a comparative analysis with structurally related azo dyes:

Table 1: Structural and Property Comparison

*logP values estimated based on substituent contributions.

†Predicted higher logP due to butoxyethyl’s lipophilicity.

‡Experimentally determined logP from HPLC analysis .

Research Findings

- Synthesis and Analysis : The target compound’s separation via reverse-phase HPLC (similar to 52085-52-6) confirms compatibility with standard chromatographic methods .

- Environmental Impact : Butoxyethyl’s longer alkoxy chain may slow biodegradation compared to ethoxyethyl analogues (e.g., 57209-85-5), necessitating environmental monitoring.

Biological Activity

N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline is an azo compound characterized by a nitrogen-nitrogen double bond (N=N), which is a hallmark of azo compounds. Its molecular formula is C20H25ClN4O3, with a molecular weight of approximately 404.89 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The structure of this compound includes:

- Azo Group (N=N) : Contributes to its color and potential reactivity.

- Chloro-Nitrophenyl Moiety : Imparts specific biological interactions.

- Butoxyethyl Group : Enhances solubility and bioavailability.

Antitumor Activity

Preliminary studies suggest that similar azo compounds exhibit antitumor properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines, including Mia PaCa-2 and PANC-1, indicating that this compound may also possess such activity .

Mutagenicity

Azo compounds, particularly those containing nitro groups, are often evaluated for mutagenic potential. The presence of the chloro-nitrophenyl moiety raises concerns regarding DNA interaction and potential mutagenicity. Studies on related compounds have demonstrated that they can induce mutations in bacterial and mammalian cells, suggesting a need for further investigation into the mutagenic effects of this compound .

Case Studies

- Antitumor Evaluation : A study evaluated several nitro-substituted azo compounds for their cytotoxic effects on L1210 leukemia cells. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, warranting further exploration of this compound's potential as an antitumor agent .

- Mutagenesis Studies : Research on the mutagenic effects of related chlorinated compounds revealed increased mutagenesis in the presence of nitro groups. These findings suggest that this compound may similarly influence genetic stability, necessitating comprehensive mutagenicity assays .

Research Findings

| Property | Observation |

|---|---|

| Molecular Formula | C20H25ClN4O3 |

| Molecular Weight | 404.89 g/mol |

| Antitumor Activity | Potential efficacy against cancer cell lines |

| Mutagenicity | Possible mutagenic effects due to nitro group |

| Solubility | Enhanced by butoxyethyl group |

Q & A

Basic: What synthetic strategies are effective for preparing N-(2-Butoxyethyl)-4-((2-chloro-4-nitrophenyl)azo)-N-ethylaniline, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves diazotization of 2-chloro-4-nitroaniline followed by coupling with N-(2-butoxyethyl)-N-ethylaniline. Key parameters include:

- Temperature Control : Maintain diazotization at 0–5°C to prevent premature decomposition of the diazonium salt .

- pH Adjustment : Use buffered conditions (pH 4–6) during coupling to enhance electrophilic substitution on the aniline derivative .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in crystallization .

Yield optimization can be achieved by iterative adjustment of stoichiometry (1:1.1 molar ratio of diazonium salt to coupling agent) and post-synthesis purification via column chromatography .

Advanced: How do steric and electronic effects from the butoxyethyl and ethyl substituents influence the compound’s UV-Vis absorption profile?

Methodological Answer:

The butoxyethyl group introduces steric hindrance, reducing aggregation in solution and shifting the λmax bathochromically compared to unsubstituted analogs. Electronic effects from the electron-withdrawing nitro and chloro groups enhance conjugation, stabilizing the excited state:

- Experimental Validation : Compare UV-Vis spectra (300–600 nm) in ethanol; expect λmax ~480–520 nm, with molar absorptivity >10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup> .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict HOMO-LUMO gaps and validate experimental λmax shifts .

Basic: What spectroscopic techniques are critical for structural elucidation, and which spectral markers confirm key functional groups?

Methodological Answer:

- <sup>1</sup>H NMR :

- FT-IR :

–NO2 asymmetric stretch at ~1520 cm<sup>−1</sup> and –N=N– stretch at ~1450 cm<sup>−1</sup> . - Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]<sup>+</sup> (expected m/z ~452) and fragmentation patterns (e.g., loss of NO2 group) .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX refine ambiguous electron density maps?

Methodological Answer:

- Challenges : Flexible butoxyethyl chains cause disorder, while nitro group orientation creates twinning in crystals.

- SHELX Workflow :

- Data Collection : Use high-resolution (<1.0 Å) synchrotron X-ray data to resolve overlapping peaks .

- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters for nitro groups .

- Validation : Check Rint (<5%) and residual density maps (<0.5 eÅ<sup>−3</sup>) to confirm accuracy .

Basic: How do solvent polarity and temperature affect the compound’s solubility and stability?

Methodological Answer:

- Solubility Screening :

- Stability Tests :

- Thermal Gravimetric Analysis (TGA) shows decomposition >200°C.

- UV-light exposure in solution leads to photodegradation (monitor via HPLC retention time shifts) .

Advanced: Can computational methods predict intermolecular interactions in solid-state packing or dye-aggregation behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Crystal Packing Analysis :

- Docking Studies :

Basic: What chromatographic methods are suitable for purity assessment, and how can impurities be identified?

Methodological Answer:

- HPLC-DAD :

- TLC Validation :

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in electrophilic or nucleophilic environments?

Methodological Answer:

- Electrophilic Substitution :

- Nucleophilic Attack :

- Kinetic Studies :

- Use stopped-flow UV-Vis to measure reaction rates with hydrazine or other nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.